Sabinene
Overview
Description
Sabinene is a naturally occurring bicyclic monoterpene with the chemical formula C10H16. It is found in various essential oils, including those of black pepper, nutmeg, and Norway spruce. This compound is known for its distinctive spicy and woody aroma, making it a valuable component in the flavor and fragrance industries. Additionally, it has shown potential in pharmaceutical and biofuel applications .
Mechanism of Action
Sabinene, also known as 4(10)-Thujene or 4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexane, is a naturally occurring bicyclic monoterpene . It is found in a variety of plants and is used in flavorings, perfume additives, fine chemicals, and advanced biofuels .
Target of Action
The primary target of this compound is the enzyme This compound synthase (SabS) . SabS catalyzes the committed step for this compound biosynthesis through a polycyclization reaction .
Mode of Action
This compound interacts with its target, SabS, to undergo a polycyclization reaction. This reaction is the key step in the biosynthesis of this compound .
Biochemical Pathways
This compound is produced through a biosynthetic pathway involving the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway . This pathway combines the geranyl pyrophosphate (GPP) and this compound synthase genes . Researchers have identified this general synthetic pathway of this compound from simple intermediate metabolites .
Pharmacokinetics
It is known that this compound can be produced by microbial fermentation , suggesting that it could be metabolized by certain microorganisms.
Result of Action
The result of this compound’s action is the production of the this compound molecule itself. This molecule has various applications, including use in flavorings, perfume additives, fine chemicals, and advanced biofuels . It also possesses anti-fungal and anti-inflammatory activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound can be enhanced by optimizing the culture medium and process conditions during microbial fermentation . Furthermore, this compound can be used as a green solvent in the synthesis of thiazolo[5,4-b]pyridine heterocycles by thermal activation or microwave irradiation .
Biochemical Analysis
Biochemical Properties
Sabinene is biosynthesized from the common terpenoid precursor, geranyl pyrophosphate (GPP) that undergoes polycyclization catalyzed by this compound synthase (SabS) . The enzymes involved in the biosynthesis of this compound include those from the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway . These enzymes interact with GPP and this compound synthase genes to produce this compound .
Cellular Effects
It has been suggested that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its biosynthesis from GPP that undergoes polycyclization catalyzed by this compound synthase . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways that include the MEP or MVA pathway . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that this compound may interact with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
It has been suggested that this compound may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sabinene can be synthesized through both chemical and microbial methods. The chemical synthesis involves the cyclization of geranyl pyrophosphate (GPP) catalyzed by this compound synthase. This process includes the ionization and isomerization of GPP to form 3R-linalyl pyrophosphate, followed by further ionization and cyclization to produce this compound .
Microbial synthesis is another promising route. Researchers have engineered strains of Escherichia coli and Saccharomyces cerevisiae to produce this compound by introducing the necessary biosynthetic pathways. This method involves the use of the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway, combined with genes encoding GPP and this compound synthase .
Industrial Production Methods
Industrial production of this compound is still in its early stages. microbial fermentation has shown potential for large-scale production. By optimizing culture media and process conditions, researchers have achieved significant yields of this compound using engineered microbial strains. This method offers a sustainable and environmentally friendly approach to this compound production .
Chemical Reactions Analysis
Types of Reactions
Sabinene undergoes various chemical reactions, including oxidation, ozonolysis, and substitution.
Common Reagents and Conditions
Oxidation: this compound reacts with hydroxyl radicals (OH) and ozone (O3) under atmospheric conditions.
Ozonolysis: This reaction occurs in the gas phase and leads to the formation of secondary organic aerosols. .
Major Products Formed
The major products formed from the oxidation and ozonolysis of this compound are acetone, formaldehyde, and sabinaketone .
Scientific Research Applications
Comparison with Similar Compounds
Sabinene is part of a larger class of compounds known as monoterpenes. Similar compounds include:
Limonene: Found in citrus oils, limonene has a similar structure but differs in its aroma and applications.
Pinene: Present in pine resin, pinene is another bicyclic monoterpene with distinct chemical properties and uses.
3-Carene: Found in turpentine, 3-carene shares structural similarities with this compound but has different industrial applications
This compound is unique due to its compact structure, high density, and high combustion heat, making it a promising candidate for advanced biofuels .
Properties
IUPAC Name |
4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVASEGYNIMXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=C)C1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-41-5 | |
Record name | Sabinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3387-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SABINENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thuj-4(10)-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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